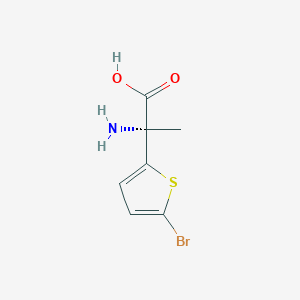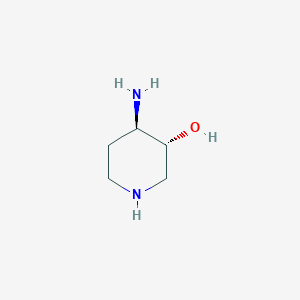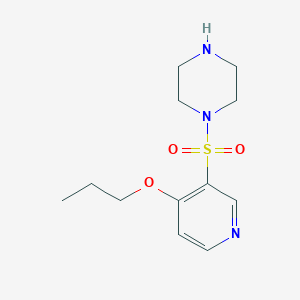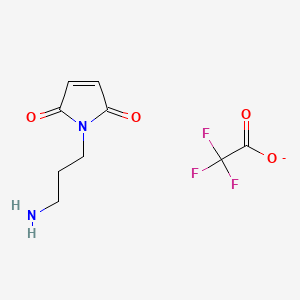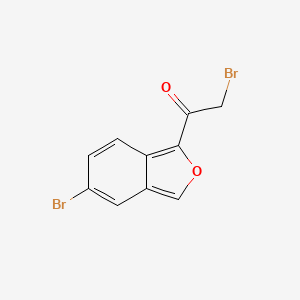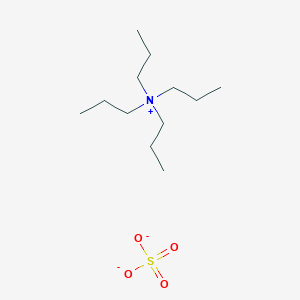
Tetrapropylazanium;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in various industrial and scientific applications. The sulfate anion in this compound contributes to its solubility in water and its ability to act as a surfactant.
準備方法
Synthetic Routes and Reaction Conditions: 1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) can be synthesized through the quaternization of tripropylamine with a suitable alkylating agent, followed by the addition of sulfuric acid to form the sulfate salt. The reaction typically involves:
Reactants: Tripropylamine and an alkylating agent (e.g., propyl bromide).
Conditions: The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Procedure: Tripropylamine is reacted with the alkylating agent to form the quaternary ammonium compound, which is then treated with sulfuric acid to yield the sulfate salt.
Industrial Production Methods: In industrial settings, the production of 1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) follows similar principles but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: For efficient production and purification.
Quality control: Ensuring the purity and consistency of the final product through rigorous testing.
化学反応の分析
Types of Reactions: 1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Such as halides or hydroxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, can be used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of different oxidized derivatives.
Reduction Products: Reduction can yield reduced forms of the compound.
科学的研究の応用
1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Biology: Employed in the study of cell membranes and ion channels due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and other cleaning products.
作用機序
The mechanism by which 1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) exerts its effects involves:
Surfactant Action: The compound reduces surface tension, allowing it to interact with and disrupt cell membranes.
Molecular Targets: It targets lipid bilayers in cell membranes, leading to increased permeability and potential cell lysis.
Pathways Involved: The disruption of cell membranes can trigger various cellular pathways, including those involved in cell death and immune responses.
類似化合物との比較
1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) can be compared with other quaternary ammonium compounds, such as:
Tetrapropylammonium Bromide: Similar in structure but with a bromide anion instead of sulfate.
Tetrapropylammonium Hydroxide: Contains a hydroxide anion and is used as a strong base in organic synthesis.
Tetrapropylammonium Chloride: Another similar compound with a chloride anion, used in various chemical reactions.
Uniqueness:
Sulfate Anion: The presence of the sulfate anion in 1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) enhances its solubility in water and its effectiveness as a surfactant.
Applications: Its unique properties make it suitable for specific applications in chemistry, biology, and industry that other quaternary ammonium compounds may not be as effective in.
特性
分子式 |
C12H28NO4S- |
|---|---|
分子量 |
282.42 g/mol |
IUPAC名 |
tetrapropylazanium;sulfate |
InChI |
InChI=1S/C12H28N.H2O4S/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-12H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |
InChIキー |
MOXJKKOSZCHGEU-UHFFFAOYSA-L |
正規SMILES |
CCC[N+](CCC)(CCC)CCC.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


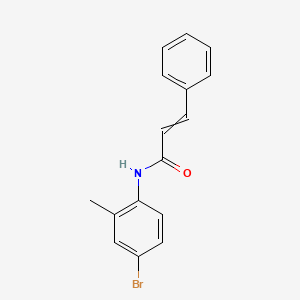
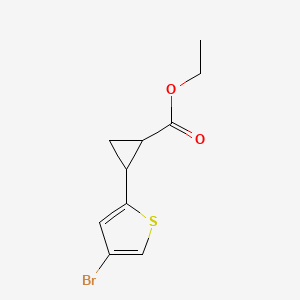
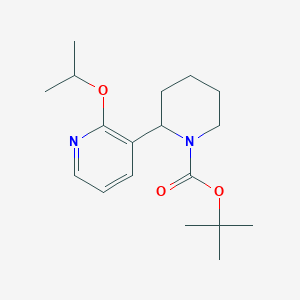

![(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B11822439.png)


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
